molecular formula C8H14ClNO4 B6178082 rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride CAS No. 2680523-02-6

rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride

Cat. No. B6178082
CAS RN: 2680523-02-6
M. Wt: 223.7
InChI Key:
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Description

Rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride, also known as racemic octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride (ROHPC), is a cyclic organic compound that has multiple uses in the scientific research field. It is used as a chiral auxiliary in asymmetric synthesis, a reagent in the synthesis of heterocyclic compounds, and as a ligand in catalytic asymmetric reactions. ROHPC has also been used in the development of new drugs and pharmaceuticals.

Scientific Research Applications

ROHPC is used as a chiral auxiliary in asymmetric synthesis, a reagent in the synthesis of heterocyclic compounds, and as a ligand in catalytic asymmetric reactions. It has also been used in the development of new drugs and pharmaceuticals. In addition, ROHPC has been used in the synthesis of optically active compounds, in the synthesis of polymers, and in the study of the stereochemistry of organic molecules.

Mechanism of Action

The mechanism of action of ROHPC involves the formation of a complex between the ROHPC and the substrate. This complex is then subjected to a series of reactions that lead to the formation of the desired product. The reaction can be catalyzed by a variety of reagents, including acids, bases, and transition metal complexes. The reaction can also be carried out in the presence of a chiral auxiliary, such as ROHPC, which helps to control the stereochemistry of the reaction.
Biochemical and Physiological Effects
ROHPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ROHPC can inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450. It has also been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, ROHPC has been found to possess antioxidant and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of ROHPC in laboratory experiments offers several advantages. It is relatively inexpensive, easy to obtain, and can be used in a variety of reactions. In addition, it is a stable compound and is not prone to decomposition. The main limitation of ROHPC is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of ROHPC in scientific research are vast. Further research is needed to explore its use in the synthesis of optically active compounds, the development of new drugs and pharmaceuticals, and the study of the stereochemistry of organic molecules. In addition, research is needed to investigate the biochemical and physiological effects of ROHPC and to develop new methods for its synthesis. Finally, further research is needed to explore the potential uses of ROHPC in the development of polymers and other materials.

Synthesis Methods

ROHPC is synthesized through a two-step process. The first step is the synthesis of rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid (ROHPCA) from the reaction of this compound 2-oxazolidinone and 2-bromopyridine. The second step is the conversion of ROHPCA to ROHPC through the reaction of ROHPCA with hydrochloric acid. The reaction is carried out in an inert atmosphere in order to avoid the formation of unwanted side products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride involves the cyclization of a dipeptide intermediate to form the oxazine ring. The dipeptide intermediate is synthesized from commercially available starting materials.", "Starting Materials": [ "L-alanine", "L-phenylalanine", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of L-alanine and L-phenylalanine amino groups with ethyl chloroformate and triethylamine to form the dipeptide intermediate.", "Step 2: Cyclization of the dipeptide intermediate with sodium hydroxide in methanol to form the oxazine ring.", "Step 3: Acid hydrolysis of the oxazine ring with hydrochloric acid in water to form the carboxylic acid.", "Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid in diethyl ether." ] }

CAS RN

2680523-02-6

Molecular Formula

C8H14ClNO4

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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